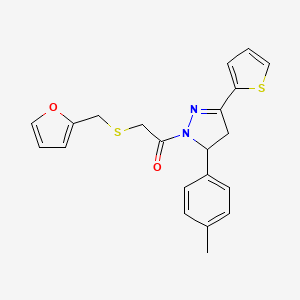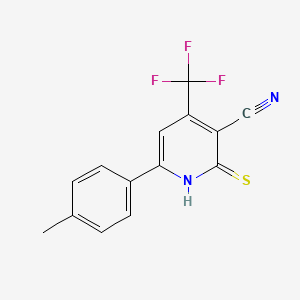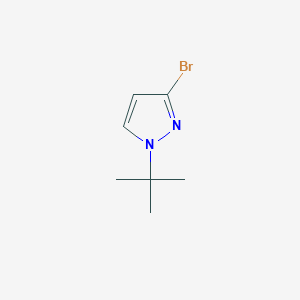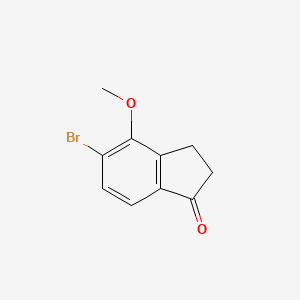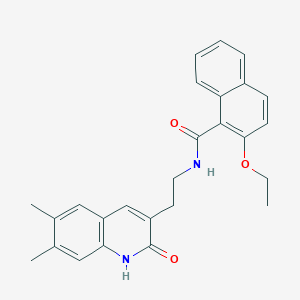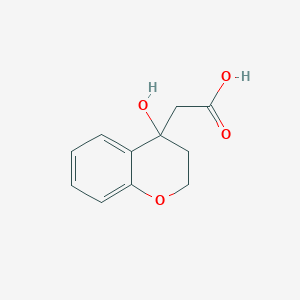
Ácido 2-(4-hidroxi-3,4-dihidro-2H-1-benzopiran-4-il)acético
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid is a chemical compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound is characterized by a benzopyran ring structure with a hydroxy group and an acetic acid moiety.
Aplicaciones Científicas De Investigación
2-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex flavonoid derivatives.
Biology: Studied for its antioxidant properties and potential to modulate biological pathways.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenolic compound with an acetic acid derivative in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The acetic acid moiety can undergo esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation involves amines and coupling agents like carbodiimides.
Major Products Formed
Oxidation: Formation of benzopyranone derivatives.
Reduction: Formation of dihydrobenzopyran derivatives.
Substitution: Formation of esters or amides of the acetic acid moiety.
Mecanismo De Acción
The mechanism of action of 2-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxy group can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It may induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway.
Comparación Con Compuestos Similares
Similar Compounds
Flavanones: Compounds with a similar benzopyran ring structure but different substituents.
Coumarins: Compounds with a benzopyranone structure, often used for their anticoagulant properties.
Chalcones: Compounds with an open-chain flavonoid structure, known for their diverse biological activities.
Uniqueness
2-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid is unique due to its specific combination of a hydroxy group and an acetic acid moiety, which imparts distinct chemical reactivity and biological activity compared to other flavonoids.
Propiedades
IUPAC Name |
2-(4-hydroxy-2,3-dihydrochromen-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-10(13)7-11(14)5-6-15-9-4-2-1-3-8(9)11/h1-4,14H,5-7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTBXFHLSSELGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{[2-(Dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2542719.png)
![5-methyl-4-phenyl-2-{5-[2-(trifluoromethoxy)phenoxy]furan-2-yl}-1H-imidazole](/img/structure/B2542720.png)
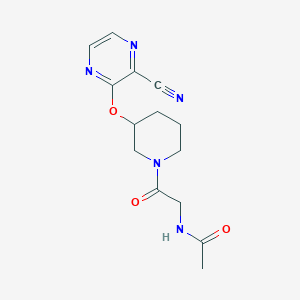
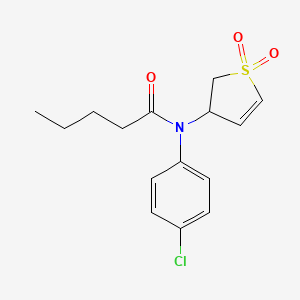
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)cinnamamide](/img/structure/B2542723.png)
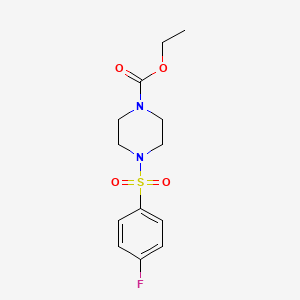
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-methoxybenzamide](/img/structure/B2542729.png)
![N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N'-methylthiourea](/img/structure/B2542731.png)

